3-Dimethylphosphorylbenzenesulfonic acid
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Overview
Description
3-Dimethylphosphorylbenzenesulfonic acid is an organic compound with the molecular formula C8H11O4PS It is characterized by the presence of a dimethylphosphoryl group and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbenzenesulfonic acid typically involves the reaction of dimethylphosphoryl chloride with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Nitrobenzenesulfonic acid and halogenated benzenesulfonic acid derivatives.
Scientific Research Applications
3-Dimethylphosphorylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved include the activation of substrates and the stabilization of transition states during reactions.
Comparison with Similar Compounds
3-Phosphinidynetris(benzenesulfonic acid): This compound has a similar structure but contains a phosphinidynetris group instead of a dimethylphosphoryl group.
3-Formylphenylboronic acid: Another compound with a similar aromatic ring structure but different functional groups.
Uniqueness: 3-Dimethylphosphorylbenzenesulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-dimethylphosphorylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4PS/c1-13(2,9)7-4-3-5-8(6-7)14(10,11)12/h3-6H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYWTUFEUFDTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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